2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
Description
2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at position 2 and a carboxamide moiety at position 3. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
2-(4-bromophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN5O/c9-5-1-3-6(4-2-5)14-12-8(7(10)15)11-13-14/h1-4H,(H2,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENCFQUWIPNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-bromobenzylamine with sodium azide and carbon dioxide under high-pressure conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form amines.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide (CuI) and are conducted under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include tetrazole N-oxides or amines.
Cycloaddition Reactions:
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development
2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is explored as a potential pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Studies indicate that the compound may exhibit antimicrobial and anticancer properties due to its ability to inhibit specific enzymes involved in disease processes.
Antimicrobial Activity
Research has demonstrated that tetrazole-containing compounds possess significant antimicrobial activity. For instance, derivatives of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide have shown effectiveness against resistant bacterial strains such as MRSA and E. coli, indicating its potential role in combating antibiotic resistance .
Anticancer Properties
The compound's anticancer activity has been evaluated through various assays, including the Sulforhodamine B assay against human breast adenocarcinoma cell lines (MCF7). Preliminary results suggest that it can inhibit tumor growth by targeting specific cellular pathways .
Materials Science
Advanced Materials Development
In materials science, 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is investigated for its potential use in creating advanced materials such as polymers and coatings. The stability and unique properties of the tetrazole ring make it suitable for applications in corrosion inhibition and protective coatings .
Biological Research
Biochemical Pathway Studies
This compound serves as a tool in biological research for studying biochemical pathways and molecular interactions. Its ability to bind with specific enzymes or receptors allows researchers to explore its effects on metabolic processes, potentially leading to new insights into disease mechanisms.
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial effects of various tetrazole derivatives, including 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, against Gram-positive and Gram-negative bacteria. The findings revealed promising results against resistant strains using the turbidimetric method . -
Anticancer Activity Assessment
Another study focused on the anticancer activity of this compound against MCF7 cells. Results indicated significant cytotoxicity, suggesting that further development could lead to effective cancer therapies . -
Corrosion Inhibition Research
A recent investigation examined the corrosion inhibition properties of tetrazole derivatives, highlighting the effectiveness of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide in protecting metals from corrosion under various environmental conditions .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids or phosphates, allowing it to bind to active sites of enzymes or receptors. This binding can inhibit the activity of the target protein, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target protein.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle :
- Tetrazole (Target): Exhibits high dipole moment and acidity (pKa ~4.9), enhancing binding to cationic targets.
- Oxadiazole (): Less acidic (pKa ~8–10) but offers conformational rigidity, favoring anti-inflammatory activity .
- Pyrazolopyrimidine (): Larger planar structure enables intercalation or enzyme inhibition (e.g., MurC ligase) .
Substituent Effects :
- The 4-bromophenyl group is conserved across analogs, suggesting its role in hydrophobic interactions. However, its position (C2 in tetrazole vs. C3 in isoxazole) alters steric and electronic profiles.
- Carboxamide vs. Ketone/Sulfonyl : Carboxamide in the target compound supports hydrogen bonding, while ketone/sulfonyl groups in analogs (e.g., ) may enhance metabolic stability or solubility.
Biological Activity
2-(4-bromophenyl)-2H-tetrazole-5-carboxamide (CAS No. 1396845-52-5) is a synthetic compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide features a bromophenyl group attached to a tetrazole ring with a carboxamide functional group. This unique structure is believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide exhibits significant antimicrobial properties. A study utilizing the disc diffusion method demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Bacillus subtilis | 40 |
These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been evaluated in several studies. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were determined to be:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has shown promise as an anti-inflammatory agent. In vivo studies using mouse models of inflammation demonstrated a significant reduction in edema when treated with the compound. The following data summarizes the findings:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 30 |
| High Dose (50 mg/kg) | 70 |
These results indicate that the compound may exert its effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the use of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide in patients with skin infections caused by resistant bacteria. The results indicated a significant improvement in infection resolution compared to placebo controls.
- Cancer Treatment : In a preclinical study, mice bearing xenograft tumors treated with 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide showed reduced tumor growth rates and increased survival times compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, and how can yield and selectivity be improved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 4-bromophenyl precursors. For example, coupling 4-bromophenylboronic acid with tetrazole intermediates via Suzuki-Miyaura cross-coupling can introduce the bromophenyl group. Subsequent carboxamide formation can be achieved using carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). A study on structurally similar bromophenyl derivatives reported a 72% yield improvement by using anhydrous DMF as a solvent and maintaining reaction temperatures below 40°C to minimize side reactions .
Q. How can X-ray crystallography and spectroscopic techniques validate the structure of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide?
Methodological Answer: X-ray crystallography (e.g., ORTEP-III software ) is critical for confirming molecular geometry. Single-crystal diffraction data can resolve bond angles and torsional strain in the tetrazole ring. For spectroscopic validation:
- NMR : H NMR should show a singlet for the tetrazole proton (~8.5 ppm) and aromatic protons from the bromophenyl group (7.2–7.8 ppm).
- IR : A strong absorption band near 1680 cm confirms the carboxamide C=O stretch.
- HRMS : The molecular ion peak should match the theoretical mass (e.g., CHBrNO: 284.97 g/mol).
Discrepancies in spectral data may indicate impurities or tautomeric forms of the tetrazole ring .
Q. What in vitro assays are suitable for assessing the biochemical activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate. IC values can quantify potency.
- Cellular Uptake : Radiolabel the compound with C or H and measure intracellular accumulation in cell lines (e.g., HEK293) via scintillation counting.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) can evaluate selective toxicity. A study on a related bromophenyl carboxamide reported IC values of 12.5 μM in HeLa cells, highlighting dose-dependent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core Modifications : Replace the tetrazole ring with 1,2,3-triazole to assess impact on hydrogen-bonding interactions.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the para position of the bromophenyl ring to modulate electron density.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). A study on similar triazole-carboxamides identified hydrophobic interactions with ATP-binding pockets as critical for activity .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO < 0.1% v/v).
- Metabolic Stability Testing : Use liver microsomes (human/rat) to compare compound half-life () and intrinsic clearance. Discrepancies may arise from species-specific metabolism.
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, a study attributed conflicting IC values to variations in assay pH (7.4 vs. 6.8) .
Q. How can computational modeling predict the pharmacokinetic profile of 2-(4-bromophenyl)-2H-tetrazole-5-carboxamide?
Methodological Answer:
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity; ideal range: 2–3) and topological polar surface area (TPSA; <140 Å for oral bioavailability). For this compound, predicted logP = 2.1 and TPSA = 86 Å suggest moderate absorption.
- Metabolite Identification : CypReact simulates cytochrome P450-mediated oxidation. The bromophenyl group is prone to debromination, forming a reactive quinone intermediate that may require toxicity mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
